3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
The compound 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate belongs to the pyrroloquinoxaline family, a class of heterocyclic compounds known for their diverse pharmacological and material science applications. Its structure features a pyrroloquinoxaline core substituted with:
- A 2-amino group at position 2.
- A 3-methoxypropyl chain at position 1.
- A 3-methylbutyl ester at position 3.
Properties
IUPAC Name |
3-methylbutyl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-13(2)9-12-27-20(25)16-17-19(24(18(16)21)10-6-11-26-3)23-15-8-5-4-7-14(15)22-17/h4-5,7-8,13H,6,9-12,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHZLDOFIYICBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrroloquinoxaline Core:
- Starting with a quinoxaline derivative, the pyrrole ring is introduced through a cyclization reaction.
- Conditions: This step often requires a catalyst such as palladium and a base like potassium carbonate, under an inert atmosphere (e.g., nitrogen or argon).
-
Functional Group Modifications:
- The introduction of the 3-methylbutyl and 3-methoxypropyl groups is achieved through nucleophilic substitution reactions.
- Conditions: These reactions typically use reagents like alkyl halides (e.g., 3-methylbutyl bromide) and bases (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).
-
Amination and Carboxylation:
- The amino group is introduced via a reductive amination process, while the carboxylate group is added through esterification.
- Conditions: Reductive amination may use reducing agents like sodium cyanoborohydride, and esterification can be performed using carboxylic acids and alcohols in the presence of acid catalysts.
Industrial Production Methods: Industrial production of this compound would scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often involves continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various alkylated or acylated products.
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
- Explored as a potential antimicrobial agent, showing activity against various bacterial and fungal strains.
Industry:
- Potential applications in the development of new pharmaceuticals.
- Used in research for developing novel materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The pyrroloquinoxaline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the amino and methoxypropyl groups can form hydrogen bonds and hydrophobic interactions with protein targets, modulating their activity.
Molecular Targets and Pathways:
DNA: Intercalation and inhibition of replication and transcription.
Proteins: Binding to enzymes and receptors, altering their function and signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and its analogues:
Key Observations:
- Substituent Effects : The 3-methoxypropyl group in the target compound may enhance solubility compared to aromatic substituents (e.g., 2-methoxybenzyl in ).
- Functional Groups : Carboxylate esters (target, ) generally exhibit higher hydrolytic stability than carboxamides (), making them suitable for applications requiring prolonged activity.
Research Findings on Analogues
Corrosion Inhibition (AHPQC, )
- AHPQC demonstrated 91% inhibition efficiency for C38 steel in HCl via adsorption at metal/electrolyte interfaces.
- Mechanism: Physical adsorption (Langmuir isotherm) of protonated AHPQC molecules.
Crystallography and Molecular Interactions ()
- Analogues like methyl 1-methyl-3-phenyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate exhibit weak C–H⋯O interactions in crystal lattices.
- Implication : The target compound’s 3-methylbutyl ester may introduce steric hindrance, affecting packing efficiency and crystallinity.
Electronic Properties (Ethyl 2-amino-1-(3-trifluoromethylphenyl)..., )
Biological Activity
3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₃O₄
- Molecular Weight : 341.39 g/mol
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- PI3K Pathway : Some derivatives have been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cell growth and survival. Inhibition of this pathway can lead to decreased tumor proliferation in cancer models .
- Type III Secretion System (T3SS) : Compounds in this class have been explored for their ability to inhibit T3SS in pathogenic bacteria, impacting virulence factors and potentially reducing infection rates .
Pharmacological Effects
The compound exhibits several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Antimicrobial Properties : Its ability to disrupt bacterial secretion systems suggests potential as an antimicrobial agent against Gram-negative bacteria.
In Vitro Studies
A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that at concentrations around 50 µM, significant inhibition of cell viability was observed, correlating with increased apoptosis markers .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 25 | Apoptosis induction |
| Compound B | MCF7 | 30 | Cell cycle arrest |
| 3-Methylbutyl Compound | A549 | 50 | PI3K inhibition |
In Vivo Studies
In animal models, compounds similar to the target compound showed promise in reducing tumor sizes when administered at specific dosages. For instance, a derivative was tested in a mouse model of lung cancer and resulted in a significant reduction in tumor volume compared to controls .
Potential Therapeutic Applications
Given its biological activity, this compound may have several therapeutic applications:
- Cancer Therapy : Targeting the PI3K pathway could be beneficial in treating various cancers.
- Infectious Diseases : Its antimicrobial properties could be harnessed for developing new treatments against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3-methylbutyl pyrroloquinoxaline derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with condensation of substituted aldehydes (e.g., 3-methoxypropyl derivatives) with pyrroloquinoxaline precursors under acidic catalysis (e.g., p-toluenesulfonic acid). Optimization includes adjusting temperature (60–120°C), solvent polarity (DMF or DCM), and reactant stoichiometry. Continuous flow reactors may enhance scalability and yield . Purification via recrystallization or HPLC ensures >95% purity .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
- Methodological Answer : Structural elucidation relies on 1H/13C NMR to confirm substituent positions and esterification, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography to resolve stereochemistry. Key spectral markers include aromatic proton shifts (δ 7.2–8.5 ppm) and carbonyl signals (δ 165–170 ppm) .
Q. What preliminary biological activities have been reported for pyrroloquinoxaline derivatives, and which assays are used for screening?
- Methodological Answer : Derivatives exhibit anticancer activity via DNA intercalation (e.g., ethidium bromide displacement assays) and kinase inhibition (e.g., ATP-competitive binding assays). Standard protocols include MTT assays for cytotoxicity (IC50 values) and flow cytometry to assess apoptosis in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How do substituent variations (e.g., 3-methoxypropyl vs. dichlorophenyl) influence reaction mechanisms and biological target affinity?
- Methodological Answer : Substituents alter electronic effects and steric bulk, modulating nucleophilic attack rates (e.g., SN2 vs. SN1 pathways) and binding to hydrophobic enzyme pockets. Density Functional Theory (DFT) calculations predict charge distribution, while SAR studies correlate substituent position with IC50 shifts in kinase assays .
Q. How can contradictory data on biological activity (e.g., variable IC50 across studies) be systematically resolved?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using OECD guidelines and validate via dose-response curves with positive controls (e.g., doxorubicin). Meta-analysis of literature data with Cochran’s Q-test identifies heterogeneity sources .
Q. What computational strategies predict interactions between this compound and biological targets (e.g., kinases, DNA)?
- Methodological Answer : Molecular docking (AutoDock Vina) models binding poses using crystal structures (PDB IDs: 1ATP, 3ERT). Molecular Dynamics (MD) simulations (GROMACS) assess stability over 100 ns trajectories. QSAR models integrate Hammett constants and logP values to predict bioactivity .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Use chiral catalysts (e.g., BINAP ligands) in asymmetric synthesis. Monitor enantiomeric excess via HPLC with chiral columns (e.g., Chiralpak AD-H). Process intensification with microwave-assisted synthesis reduces reaction time and improves yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
